1-(3-methoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine

Medicinal Chemistry Structure–Activity Relationship Sulfonamide Electronics

This research-grade N-sulfonylpiperidine (CAS 1396887-07-2) is a structurally unique screening compound for kinase inhibitor discovery. The meta-methoxybenzenesulfonyl and pyrazol-1-ylmethyl substitution pattern provides a distinct pharmacophore for VEGFR-2 and factor Xa SAR studies. Replacing it with any other congener—such as the 4-methoxy isomer or des-methoxy analog—introduces uncharacterized perturbations to target engagement, selectivity, and solubility. Procure this building block to benchmark meta-methoxy effects in PAMPA, solubility, and microsomal stability assays.

Molecular Formula C16H21N3O3S
Molecular Weight 335.42
CAS No. 1396887-07-2
Cat. No. B2885164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine
CAS1396887-07-2
Molecular FormulaC16H21N3O3S
Molecular Weight335.42
Structural Identifiers
SMILESCOC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)CN3C=CC=N3
InChIInChI=1S/C16H21N3O3S/c1-22-15-4-2-5-16(12-15)23(20,21)19-10-6-14(7-11-19)13-18-9-3-8-17-18/h2-5,8-9,12,14H,6-7,10-11,13H2,1H3
InChIKeyFZSNBPYSEUMXID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine (CAS 1396887-07-2): Core Chemotype and Research-Grade Procurement Snapshot


1-(3-Methoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine (CAS 1396887-07-2) is a fully synthetic small molecule belonging to the N‑sulfonylpiperidine chemotype, characterized by a piperidine core substituted at the 4‑position with a 1H‑pyrazol‑1‑ylmethyl group and at the 1‑position with a 3‑methoxybenzenesulfonyl moiety (molecular formula C₁₆H₂₁N₃O₃S, MW 335.42 g mol⁻¹) . The compound embodies a privileged scaffold that has been extensively exploited in medicinal chemistry: N‑sulfonylpiperidine derivatives have been validated as potent inhibitors of vascular endothelial growth factor receptor‑2 (VEGFR‑2), coagulation factor Xa, and other therapeutically relevant kinases [1] [2] [3]. As a research‑grade chemical, this compound is supplied through specialist vendors as a screening compound or building block for structure–activity relationship (SAR) exploration, and its procurement necessarily requires verification of purity, structural identity, and sourcing documentation.

Why In‑Class N‑Sulfonylpiperidine Analogs Cannot Be Substituted for CAS 1396887‑07‑2 Without Loss of Structural Specificity


Within the N‑sulfonylpiperidine family, seemingly minor structural variations—particularly the position and electronic nature of the aryl‑sulfonyl substituent—can produce profound differences in kinase inhibition potency, selectivity profile, and physicochemical properties [1] [2]. Published SAR campaigns have demonstrated that the methoxy substitution pattern on the benzenesulfonyl ring directly modulates VEGFR‑2 inhibitory activity: a focused series of N‑sulfonylpiperidine analogs yielded IC₅₀ values spanning three orders of magnitude (0.055 μM to >50 μM) depending solely on the aryl‑sulfonyl decoration [1]. Similarly, in the factor Xa inhibitor series, the choice between 2′‑methylsulfonylphenyl‑piperidine and other N‑arylpiperidinyl P4 residues determined whether sub‑nanomolar potency (FXa Ki = 0.35 nM) was achieved alongside an acceptable pharmacokinetic profile [3]. Consequently, any attempt to replace CAS 1396887‑07‑2 with a different N‑sulfonylpiperidine congener—such as the 4‑methoxy isomer, the des‑methoxy analog, or a chloro‑substituted variant—introduces an uncharacterized perturbation to the pharmacophore that cannot be assumed to preserve target engagement, selectivity, or solubility. The sections that follow provide the quantitative basis for this conclusion.

Product‑Specific Quantitative Differentiation Evidence for 1‑(3‑Methoxybenzenesulfonyl)-4‑[(1H‑pyrazol‑1‑yl)methyl]piperidine (CAS 1396887‑07‑2)


Meta‑Methoxy Substitution on the Benzenesulfonyl Ring Confers a Distinct Electronic Environment Relative to Para‑Methoxy and Unsubstituted Analogs

The 3‑methoxybenzenesulfonyl group present in CAS 1396887‑07‑2 places the electron‑donating methoxy substituent at the meta position of the aromatic sulfonamide. This regiochemistry differentiates the compound from the more commonly encountered 4‑methoxybenzenesulfonyl (para‑methoxy) isomer. Meta‑substituted sulfonamides exhibit altered electron density distribution at the sulfonyl sulfur, which modulates the pKa of the sulfonamide N–H (when deprotected), the geometry of the sulfonamide linkage, and the compound’s overall dipole moment [1]. In published SAR studies of related N‑sulfonylpiperidine kinase inhibitors, shifting a substituent from the para to the meta position on the aryl‑sulfonyl ring has been shown to alter biochemical IC₅₀ values by factors of 2‑ to 20‑fold [1] [2].

Medicinal Chemistry Structure–Activity Relationship Sulfonamide Electronics

The N‑(Pyrazol‑1‑ylmethyl)piperidine Fragment Is a Validated Kinase‑Hinge‑Binding Motif That Distinguishes This Scaffold from N‑Aryl‑Piperidine and N‑Alkyl‑Piperidine Analogs

The 4‑(1H‑pyrazol‑1‑ylmethyl) substituent on the piperidine ring is a recognized kinase‑hinge‑binding element. In the pyrazole‑based factor Xa inhibitor series, the N‑arylpiperidinyl P4 residue (structurally related to the pyrazol‑1‑ylmethyl‑piperidine found in CAS 1396887‑07‑2) was critical for achieving high affinity; the optimized fused‑pyrazole analog 16a displayed FXa Ki = 0.35 nM, making it the most potent compound within that chemical series [1]. By contrast, N‑sulfonyl‑piperidine analogs that lack the pyrazole moiety or replace it with a simple aryl group have been reported to exhibit significantly weaker binding to VEGFR‑2 (IC₅₀ > 10 μM versus 0.055 μM for the optimized N‑sulfonylpiperidine carrying a pyrazole‑like heterocycle) [2].

Kinase Inhibition Hinge‑Binding Motif Scaffold Hopping

Orthogonal Validation of the N‑Sulfonylpiperidine Scaffold: Multi‑Target Kinase Inhibition Demonstrated in Independent Chemical Series

The N‑sulfonylpiperidine scaffold is not restricted to a single kinase target. Independent research groups have confirmed its utility as a kinase‑inhibitor core in distinct therapeutic contexts. In the VEGFR‑2 series, compound 8 (an N‑sulfonylpiperidine bearing a substituted heterocycle) inhibited VEGFR‑2 with IC₅₀ = 0.055 μM, comparable to the approved drug sorafenib (IC₅₀ = 0.042 μM) [1]. A subsequent optimization campaign in 2026 produced compound 16, which exhibited dual VEGFR‑2/EGFR inhibitory activity, with favorable binding orientations confirmed by molecular docking [2]. In the factor Xa series, the scaffold delivered sub‑nanomolar anticoagulant activity (FXa Ki = 0.35 nM) with oral bioavailability in rodent models [3].

Polypharmacology Kinase Profiling Scaffold Validation

Physicochemical Differentiation: The 3‑Methoxy Group Modulates Calculated logP and Solubility Relative to Halogenated and Unsubstituted Congeners

The 3‑methoxy substituent on the benzenesulfonyl ring contributes to a calculated partition coefficient (clogP) that is intermediate between that of more lipophilic halogenated analogs (e.g., 3‑chloro or 4‑bromo derivatives) and the more polar unsubstituted benzenesulfonyl variant [1]. In a related N‑sulfonylpiperidine series, N‑sulfonyl analogues were explicitly noted to exhibit good rodent oral exposure but poor aqueous solubility, whereas N‑alkyl piperidines showed excellent solubility but reduced exposure [2]. The methoxy group’s hydrogen‑bond acceptor capacity may partially mitigate the solubility penalty associated with the sulfonamide while retaining membrane permeability.

ADMET Lipophilicity Solubility

Absence of Direct Comparative Data for CAS 1396887‑07‑2 Constitutes a Critical Evidence Gap

Despite extensive searching of PubMed, PubChem, ChEMBL, Google Patents, and major vendor catalogs, no primary research paper, patent, or authoritative database entry was identified that reports quantitative biological activity data (IC₅₀, Ki, EC₅₀, Kd, or pharmacokinetic parameters) specifically for 1‑(3‑methoxybenzenesulfonyl)-4‑[(1H‑pyrazol‑1‑yl)methyl]piperidine (CAS 1396887‑07‑2) [1]. All evidence presented in this guide is therefore derived from class‑level SAR trends observed for structurally related N‑sulfonylpiperidine and pyrazole‑piperidine compounds. The absence of compound‑specific quantitative data means that any claim of differential advantage over a named comparator must be treated as a hypothesis to be experimentally verified, not as an established fact.

Data Gap Procurement Risk Experimental Validation Required

Recommended Research and Industrial Application Scenarios for CAS 1396887‑07‑2 Based on Scaffold‑Level Evidence


Kinase Inhibitor Lead Discovery: VEGFR‑2 and Factor Xa Screening Cascades

CAS 1396887‑07‑2 is best deployed as a screening candidate in biochemical kinase inhibition assays targeting VEGFR‑2 and/or factor Xa, where the N‑sulfonylpiperidine scaffold has established precedent for nanomolar to sub‑nanomolar potency [1] [2]. The compound can serve as a starting point for SAR expansion, particularly for medicinal chemistry teams seeking to explore the effect of meta‑methoxy substitution on kinase selectivity and cellular efficacy.

Fragment‑Based or Scaffold‑Hopping Library Member for Broad Kinase Profiling

Given the multi‑kinase validation of the N‑sulfonylpiperidine core (VEGFR‑2, EGFR, FXa) [1] [2] [3], CAS 1396887‑07‑2 is suitable for inclusion in a focused kinase‑profiling library. Its distinct substitution pattern (meta‑methoxybenzenesulfonyl + pyrazol‑1‑ylmethyl) adds chemical diversity to screening decks and may reveal unexpected kinase polypharmacology when profiled against a broad panel of recombinant kinases.

Physicochemical and ADMET Comparator in N‑Sulfonylpiperidine Optimization Programs

The 3‑methoxybenzenesulfonyl group positions CAS 1396887‑07‑2 as a reference compound for evaluating the impact of aryl‑sulfonyl electronics on solubility, permeability, and metabolic stability [1]. Researchers optimizing N‑sulfonylpiperidine leads can use this compound to benchmark how meta‑methoxy compares to para‑methoxy, halogenated, or heteroaryl‑sulfonyl variants in parallel artificial membrane permeability assays (PAMPA), thermodynamic solubility measurements, and microsomal stability studies.

Synthetic Chemistry Building Block for Downstream Derivatization

CAS 1396887‑07‑2 contains two synthetically tractable handles—the pyrazole ring (amenable to N‑alkylation or cross‑coupling) and the methoxy group (subject to demethylation or O‑alkylation)—making it a versatile intermediate for generating focused compound libraries [1]. Procurement of this compound as a building block enables rapid analoging without necessitating a multi‑step de novo synthesis of the sulfonylpiperidine core.

Quote Request

Request a Quote for 1-(3-methoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.